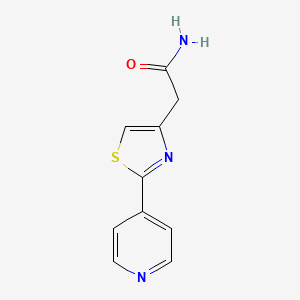
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide typically involves the condensation of 2-chloro-N-(thiazol-2-yl)acetamide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate . This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the oxygen nucleophilic center of hydroxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide stands out due to its combined thiazole and pyridine rings, which confer unique biological activities and synthetic versatility .
Propiedades
Fórmula molecular |
C10H9N3OS |
|---|---|
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)5-8-6-15-10(13-8)7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,14) |
Clave InChI |
QRDZZNOFXCTUSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















